Caesium hexafluoroantimonate

Thermochemistry Energetic materials Fluorine chemistry

Caesium hexafluoroantimonate (CsSbF₆, CAS 16949-12-5) is an inorganic salt comprising caesium cations (Cs⁺) and the non-coordinating hexafluoroantimonate anion (SbF₆⁻). It crystallises in a trigonal R3̄ (KOsF₆-type) structure with lattice parameters a = 7.904 Å and c = 8.261 Å, achieving a calculated density of 4.11 g cm⁻³.

Molecular Formula CsF6Sb
Molecular Weight 368.66 g/mol
CAS No. 16949-12-5
Cat. No. B091612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaesium hexafluoroantimonate
CAS16949-12-5
Molecular FormulaCsF6Sb
Molecular Weight368.66 g/mol
Structural Identifiers
SMILESF[Sb-](F)(F)(F)(F)F.[Cs+]
InChIInChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyHRMJUXHXIKZIMM-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caesium Hexafluoroantimonate (CAS 16949-12-5): Technical Baseline for Strategic Sourcing


Caesium hexafluoroantimonate (CsSbF₆, CAS 16949-12-5) is an inorganic salt comprising caesium cations (Cs⁺) and the non-coordinating hexafluoroantimonate anion (SbF₆⁻) [1]. It crystallises in a trigonal R3̄ (KOsF₆-type) structure with lattice parameters a = 7.904 Å and c = 8.261 Å, achieving a calculated density of 4.11 g cm⁻³ [2]. The compound is conventionally prepared by dissolving Sb₂O₅ and Cs₂CO₃ in excess anhydrous hydrogen fluoride and is routinely supplied as a white crystalline solid with ≥95–98 % purity . Its high-temperature behaviour is notable: at ambient pressure CsSbF₆ undergoes a solid‑solid phase transition at 187.8 °C (ΔH = 5.27 kJ mol⁻¹) and decomposes with fluorine loss above ~310 °C, restricting its use in processes that exceed this thermal window [3]. Unlike lower-molecular‑weight hexafluoroantimonates, its large caesium cation confers low hygroscopicity, improved solubility in polar organic media, and predictable single‑crystal growth in anhydrous HF, making it a preferred precursor for precision solid‑state and fluoride‑ion chemistry [2][4].

Why CsSbF₆ Cannot Be Casually Replaced by a Lighter Alkali‑Metal Hexafluoroantimonate


Hexafluoroantimonates that differ only in the cation (e.g., Li⁺, Na⁺, K⁺, NH₄⁺) are not drop‑in equivalents in research or industrial processes. Systematic thermochemical measurements demonstrate that the standard enthalpy of formation becomes progressively more exothermic as the cation radius increases, from –2062 ± 5 kJ mol⁻¹ for LiSbF₆ to –2082 ± 15 kJ mol⁻¹ for CsSbF₆, a 20 kJ mol⁻¹ span that correlates with materially different decomposition onset temperatures [1]. Equally critical, the crystal structure type changes from rhombohedral LiSbF₆ (a = 5.43 Å, α = 56°58') through cubic NaSbF₆ (Pa3̄, a = 8.20 Å) and tetragonal/cubic KSbF₆ to the larger‑cell rhombohedral CsSbF₆ (a = 7.904 Å, c = 8.261 Å), with RbSbF₆ adopting an isostructural but measurably contracted variant (a = 7.670 Å, c = 7.861 Å) [2][3][4][5]. These structural and thermodynamic differences directly affect single‑crystal growth behaviour, fluoride‑ion mobility, thermal expansion, and compatibility with anhydrous HF processing, meaning that procurement of a generic ‘hexafluoroantimonate salt’ without regard to the specific cation carries a high risk of process failure in demanding applications such as superacid chemistry, fluoride‑shuttle battery development, or high‑temperature solid‑state synthesis.

Caesium Hexafluoroantimonate: Head‑to‑Head Comparative Evidence for Scientific Selection


Standard Enthalpy of Formation: The Full Alkali‑Metal Series Quantified Side‑by‑Side

In a single, internally consistent study using alkaline hydrolysis and aqueous solution calorimetry, Burgess et al. determined the standard enthalpies of formation for the complete alkali‑metal hexafluoroantimonate series [1]. The caesium salt registers the most exothermic value at –2082 ± 15 kJ mol⁻¹, which is 22 kJ mol⁻¹ more exothermic than LiSbF₆ and 2 kJ mol⁻¹ more exothermic than KSbF₆. This ordering – CsSbF₆ > KSbF₆ > NaSbF₆ ≈ LiSbF₆ – reflects the increasing lattice stability with larger cation radius and provides a direct thermochemical fingerprint for distinguishing the caesium congener from its lighter analogues.

Thermochemistry Energetic materials Fluorine chemistry

Solid‑Solid Phase Transition Enthalpy and Decomposition Temperature Differentiate CsSbF₆ from KSbF₆

High‑pressure/high‑temperature DSC and vibrational spectroscopy by Heyns and Richter established that CsSbF₆(II) (trigonal, R3̄m) undergoes a first‑order phase transition to CsSbF₆(I) at 187.8 °C with a transition enthalpy of 5.267 ± 0.316 kJ mol⁻¹, and begins to decompose with fluorine loss above ~310 °C at ambient pressure [1]. By contrast, KSbF₆ melts congruently at 846 °C without prior decomposition and undergoes its own structural phase transition at ∼302 K (∼29 °C) [2][3]. The 536 °C gap in thermal stability makes the potassium salt the clear choice for high‑temperature melt processing, whereas the caesium salt’s lower‑temperature phase transition and fluorine‑loss decomposition profile suit applications requiring moderate‑temperature fluoride release or controlled thermal ramping.

Phase transitions Thermal analysis Fluoride materials

Crystal‑Structure Type as a Procurement Criterion: CsSbF₆ Defines the KOsF₆‑Type Archetype

Single‑crystal X‑ray diffraction confirms that CsSbF₆ adopts the trigonal KOsF₆‑type structure (space group R3̄, Z = 3) with unit‑cell dimensions a = 7.904(1) Å, c = 8.261(1) Å, and V = 446.95 ų, in which 12‑coordinate Cs⁺ is surrounded by fluorine at closest contact 3.116 Å [1]. The same structure type is adopted by RbSbF₆, but with a significantly contracted cell: a = 7.670 Å, c = 7.861 Å [2]. In contrast, LiSbF₆ crystallises in a distorted NaSbF₆‑type rhombohedral cell (a = 5.43 Å, α = 56°58'), NaSbF₆ itself is cubic (Pa3̄, a = 8.20 Å), and KSbF₆ is tetragonal (P4₂/mcm) above room temperature [3][4][5]. These structural distinctions govern anisotropic properties such as thermal expansion and fluoride‑ion conductivity, making the specific structure type a mandatory specification for solid‑state device fabrication.

Crystallography Solid‑state chemistry Materials design

Solubility in Anhydrous HF as a Process‑Gate Parameter

The solubility of CsSbF₆ in liquid hydrogen fluoride at –78 °C is reported as 0.18 g per 100 g HF [1]. Systematic solubility data for the lighter alkali‑metal hexafluoroantimonates under identical cryogenic anhydrous HF conditions are absent from the peer‑reviewed literature. However, semi‑quantitative comparisons for related hexafluorometallates indicate that larger cations (Cs⁺ > Rb⁺ > K⁺) generally yield lower solubility in anhydrous HF due to reduced solvation energy, making the caesium salt the most readily precipitable congener – an important practical advantage in single‑crystal growth and purification protocols [2][3].

Solubility Anhydrous HF Fluoride synthesis

Polarised Raman Signature Enables Unambiguous Polymorph Identification

Polarised Raman spectra of single‑crystal CsSbF₆ provide a definitive vibrational fingerprint that distinguishes the rhombohedral R3̄ polymorph from closely related structures. Heyns and Steyn demonstrated that the Raman‑active modes of CsSbF₆ are fully consistent with factor‑group analysis for space group R3̄ (C²₃ᵢ) and also showed that the high‑pressure rhombohedral phase of KSbF₆ is isostructural with CsSbF₆, meaning that CsSbF₆ serves as the reference standard for assigning the high‑pressure KSbF₆ polymorph [1]. This spectroscopic benchmark has direct quality‑control utility: procurement of CsSbF₆ for use as a Raman reference material requires validated single‑crystal provenance.

Vibrational spectroscopy Quality control Polymorph screening

Fluoride‑Ion Release Profile: Controlled Thermal Decomposition vs. Congruent Melting

Thermogravimetric and high‑pressure studies reveal that CsSbF₆ releases fluorine upon heating at ambient pressure above approximately 310 °C, whereas LiSbF₆, NaSbF₆, and KSbF₆ melt congruently without fluoride loss (KSbF₆ at 846 °C, NaSbF₆ at >1360 °C) [1][2]. Under applied pressure, however, fluorine loss is suppressed and the congruent melting point of CsSbF₆ can be inferred as ~310 °C [1]. This behaviour positions CsSbF₆ uniquely as a moderate‑temperature solid‑state fluoride‑ion source, a role that the thermally robust sodium and potassium salts cannot fulfill without far higher energy input.

Fluoride‑ion sources Thermal decomposition Solid‑state electrolytes

Caesium Hexafluoroantimonate: Evidence‑Backed Application Scenarios for Targeted Procurement


Single‑Crystal Growth and Vibrational Reference Standard

CsSbF₆ single crystals grown from anhydrous HF are the only hexafluoroantimonate species for which a complete polarised Raman dataset has been published and assigned to the R3̄ space group [1]. Laboratories requiring a validated Raman reference or a rhombohedral KOsF₆‑type standard for X‑ray diffraction calibration should procure CsSbF₆ with documented single‑crystal provenance. RbSbF₆ is isostructural but its smaller unit cell (ΔV ≈ –3.8 %) precludes direct substitution without recalibration.

Moderate‑Temperature Solid‑State Fluoride‑Ion Source

The thermal decomposition of CsSbF₆ with fluorine loss above ~310 °C at ambient pressure enables its use as a fluoride‑ion donor in the 310–500 °C window [1]. KSbF₆ and NaSbF₆ remain inert solids below 846 °C and 1360 °C respectively, making them unsuitable for processes that require fluoride release at moderate temperatures. Users developing fluoride‑shuttle battery components or fluorination reagents should specify CsSbF₆ to achieve the desired low‑temperature fluoride availability.

Thermochemical Reference Material for Hexafluoroantimonate Energetics

CsSbF₆ serves as the most exothermic reference point (–2082 ± 15 kJ mol⁻¹) in the alkali‑metal hexafluoroantimonate enthalpy‑of‑formation series [2]. Laboratories conducting thermochemical cycle calculations or lattice‑energy modelling of fluoroantimonate salts require this benchmark value, which anchors the upper end of the stability trend. Procurement of high‑purity CsSbF₆ (≥98 %) with a certified elemental analysis is essential for calorimetric standardisation.

Anhydrous HF Recrystallisation for Ultra‑High‑Purity Fluoride Materials

The low solubility of CsSbF₆ in cryogenic anhydrous HF (0.18 g/100 g HF at –78 °C) enables efficient purification by recrystallisation [3]. This property is exploited in the synthesis of caesium‑containing superacid conjugate salts and noble‑gas fluoride complexes, where trace levels of other alkali‑metal cations would compromise reactivity. Users requiring cation‑specific purity should source CsSbF₆ whose certificate of analysis includes ICP‑MS trace‑metal data.

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